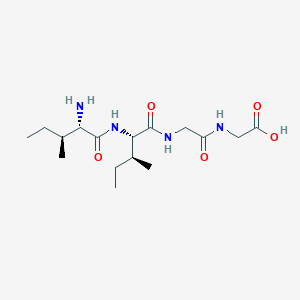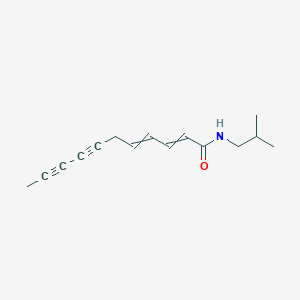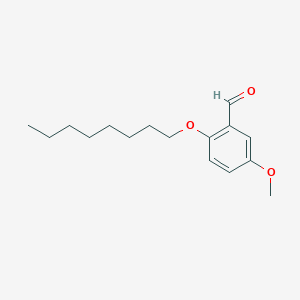![molecular formula C9H27B3O6Sn3 B14248855 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) CAS No. 252228-36-7](/img/structure/B14248855.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) typically involves the reaction of trioxatriborinane with trimethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannane groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include boronic acids and stannic oxides.
Reduction: The major products are boranes and stannanes.
Substitution: The products depend on the nucleophile used but generally include substituted boron and tin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for creating complex molecules.
Biology
The compound has potential applications in biology, particularly in the development of new drugs and diagnostic agents. Its ability to interact with biological molecules can be harnessed for targeted drug delivery and imaging.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique properties may allow it to target specific pathways in diseases, offering new avenues for treatment.
Industry
In the industrial sector, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is being investigated for its use in materials science. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and the production of advanced materials.
Wirkmechanismus
The mechanism of action of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) involves its interaction with molecular targets through its boron and tin centers. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound can bind to enzymes and receptors, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3,5-Trioxane]tris(trimethylstannane): Similar in structure but lacks the boron atoms.
[1,3,5-Trioxaborinane]tris(trimethylstannane): Contains boron but has a different arrangement of atoms.
[1,3,5-Trioxane]tris(triphenylstannane): Similar framework but with triphenylstannane groups instead of trimethylstannane.
Uniqueness
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane) is unique due to its combination of boron and tin atoms within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
252228-36-7 |
|---|---|
Molekularformel |
C9H27B3O6Sn3 |
Molekulargewicht |
619.9 g/mol |
IUPAC-Name |
[4,6-bis(trimethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-trimethylstannane |
InChI |
InChI=1S/9CH3.B3O6.3Sn/c;;;;;;;;;4-1-7-2(5)9-3(6)8-1;;;/h9*1H3;;;;/q;;;;;;;;;-3;3*+1 |
InChI-Schlüssel |
ZEVHZSMASVVUHA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)O[Sn](C)(C)C)O[Sn](C)(C)C)O[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)

![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)


![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)

